molecular formula C12H9ClN4 B11869268 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B11869268
M. Wt: 244.68 g/mol
InChI Key: WEGCYRANTJYRLZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 3-chloroaniline with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine core .

Scientific Research Applications

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and molecular interactions.

    Medicine: It has potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(3-chlorophenyl)imidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)10-7-17-5-4-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)

InChI Key

WEGCYRANTJYRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=NC3=N2)N

Origin of Product

United States

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